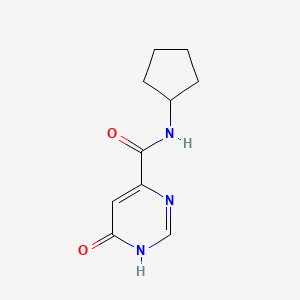

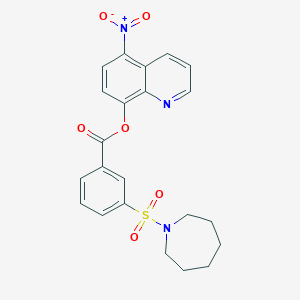

N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Physical And Chemical Properties Analysis

“N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide” has a molecular weight of 207.233. It has a high GI absorption, is not BBB permeant, and is not a substrate or inhibitor for various cytochrome P450 enzymes . It has a Log Po/w (iLOGP) of 0.85, indicating its lipophilicity . It is very soluble, with a solubility of 28.0 mg/ml .Wissenschaftliche Forschungsanwendungen

HIV Integrase Inhibitors

Hydroxypyrimidine carboxamides have been identified as potent and selective HIV integrase inhibitors, demonstrating low nanomolar activity in cellular assays and good pharmacokinetic profiles in preclinical species. This class of compounds, including modifications of the pyrimidine ring, has shown significant promise in the treatment of HIV through the inhibition of the viral integrase enzyme, crucial for the viral replication process (Summa et al., 2006).

Anticancer Activity

Pyrimidine derivatives have been formulated as nanoparticles to evaluate their anticancer activity, with significant success against cancer cell lines such as MCF7. The structural optimization and in-silico modeling of these compounds target specific kinases involved in cancer progression, indicating their potential as effective anticancer agents (Theivendren et al., 2018).

Gadolinium Chelating Agents

A new class of heterocyclic ligands, specifically 6-carboxamido-5,4-hydroxypyrimidinones, has been synthesized and characterized as gadolinium chelating agents for MRI applications. These compounds demonstrate high stability and selectivity, making them suitable for use as contrast agents in magnetic resonance imaging, highlighting their importance in diagnostic imaging (Sunderland et al., 2001).

Synthesis and Antiviral Activity

The synthesis of 9-alkoxypurines, specifically derivatives of hydroxyalkoxyamines with pyrimidine, has led to compounds with potent and selective activity against various viruses, including herpes simplex and varicella zoster viruses. These findings indicate the potential of pyrimidine derivatives in developing new antiviral therapies (Harnden et al., 1990).

Corrosion Inhibition

Research into the structural chemistry of aminopyrimidines has revealed their effectiveness as corrosion inhibitors on steel surfaces. Through quantum chemical analyses, these studies provide insights into the molecular interactions and properties that make certain pyrimidine derivatives effective in protecting metals from corrosion, underscoring their utility in industrial applications (Masoud et al., 2010).

Eigenschaften

IUPAC Name |

N-cyclopentyl-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-9-5-8(11-6-12-9)10(15)13-7-3-1-2-4-7/h5-7H,1-4H2,(H,13,15)(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBLYXABLLIDTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one hydrochloride](/img/structure/B2725934.png)

![1-(4-bromo-2-fluorobenzyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2725939.png)

![N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/no-structure.png)

![1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol](/img/structure/B2725946.png)

![N-benzyl-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2725948.png)

![3,4-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2725949.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2725950.png)

![(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)furan-2-carboxamide](/img/structure/B2725952.png)

![4-[6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2725953.png)